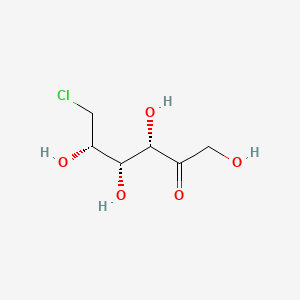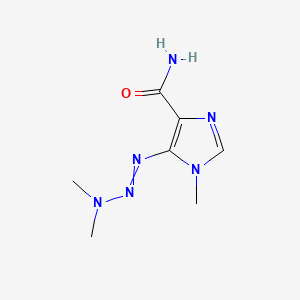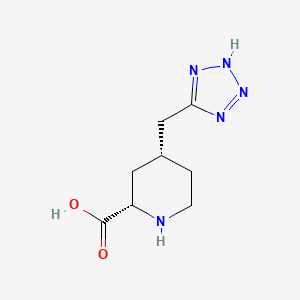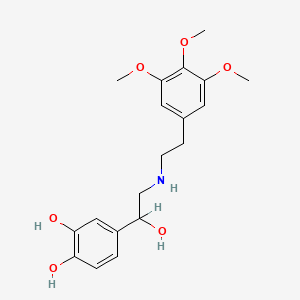
Dimethyl trisulfide
Übersicht
Beschreibung
Dimethyl trisulfide (DMTS) is an organic chemical compound and the simplest organic trisulfide, with the chemical formula CH3SSSCH3 . It is a flammable liquid with a foul odor, which is detectable at levels as low as 1 part per trillion . DMTS is a major aroma constituent in cooked Brassicaceous vegetables and is reported to be responsible for common malodour from fungating cancer samples .
Synthesis Analysis
DMTS can be synthesized by the reaction of methanethiol with hydrogen sulfide (in the presence of copper (II)) . Another method involves the reaction of methanethiol with sulfur dichloride .Molecular Structure Analysis
The molecular formula of DMTS is C2H6S3 . The molecular weight is 126.264 .Chemical Reactions Analysis
On heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides . The reactivity of DMTS is related to its weak sulfur-sulfur bond .Physical And Chemical Properties Analysis
DMTS has a density of 1.1978 g/cm3 . The melting point is -68.05 °C and the boiling point is 170 °C .Wissenschaftliche Forschungsanwendungen
Agriculture: Suppressing Apple Ring Rot Disease
DT has been found to be effective in controlling apple ring rot disease caused by Botryosphaeria dothidea. An in vitro experiment showed that 250 μL/L DT completely suppressed the mycelial growth of the pathogen. In vivo, 15.63 μL/L DT inhibited the disease on postharvest fruit by 97%. Additionally, DT-treated fruits had higher soluble sugar content, vitamin C, and a better sugar/acidity ratio, indicating not only disease control but also potential quality enhancement of the fruits .
Medical Research: Role in Rheumatoid Arthritis
In the field of medical research, DT’s role has been investigated concerning rheumatoid arthritis (RA). It has been observed to have anti-inflammatory effects, some of which are mediated by the activation of the TRPA1 ion channel. This suggests that DT and related substances could evolve into novel complementary therapeutic aids for RA patients .
Food Industry: Aroma Component in Vegetables
DT is reported as a major aroma component in cooked Brassicaceous vegetables. Its presence contributes to the characteristic smell of these vegetables after cooking, which is an important aspect of food flavor and consumer acceptance .
Pest Control: Attractant for Blowflies
In pest control, DT has been used in trap baits to capture Calliphora loewi and other blowflies. This application is crucial for managing pests that can affect public health and disrupt ecosystems .
Brewing Industry: Impact on Beer Aging
DT formation during beer aging has been reported. It is responsible for common malodors in fungating cancer samples and is considered an important taste and odor-causing compound, particularly associated with septic/swampy odors .
Environmental Monitoring: Indicator of Water Quality
DT is recognized as an important taste and odor (T&O)-causing compound in water sources in China. It is mainly associated with septic or swampy odors, making it a significant indicator for water quality assessments .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(methyltrisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLKYXPLRWGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063118 | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, pale yellow liquid with powerful odour | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.195-1.210 | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dimethyl trisulfide | |
CAS RN |
3658-80-8 | |
| Record name | Dimethyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl trisulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-85 °C | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is dimethyl trisulfide known for?
A1: Dimethyl trisulfide (DMTS) is a volatile organic compound best known for its pungent, sulfurous odor, often described as resembling cooked cabbage, garlic, or decaying organic matter. [, , ]
Q2: In what food products can DMTS be found?
A2: DMTS is a natural component of various foods, including cooked Brassica vegetables (like cabbage and broccoli), garlic, onions, and certain cheeses. It also contributes to the characteristic aroma of some wines, beers, and fermented products like soy sauce. [, , , ]
Q3: How does DMTS impact the flavor of beer?
A3: In beer, DMTS is considered an undesirable off-flavor compound that develops during storage, particularly in aged beers, contributing to an unpleasant "onion-like" aroma. The formation of DMTS in beer is influenced by factors like pH, storage conditions, and the presence of precursor molecules like 3-methylthiopropionaldehyde. [, ]
Q4: How does the perception of DMTS by insects contribute to ecological interactions?
A4: DMTS plays a significant role in the ecological interactions between plants and insects. Certain plants, like Jaborosa rotacea, emit DMTS as a key component of their floral scent, mimicking the odor of carrion and deceiving saprophilous flies into pollinating them. [] This deception relies on the flies' attraction to the sulfurous odor, highlighting the ecological importance of DMTS in plant-pollinator relationships.
Q5: What are the primary sources of dimethyl trisulfide?
A5: DMTS originates from both natural and industrial sources. Naturally, it's produced by the decomposition of organic matter, particularly by algae in aquatic environments and certain bacteria. [, , ] Industrially, it's a byproduct of processes involving sulfur compounds, notably in the petroleum industry. []
Q6: How does algae decomposition contribute to DMTS production?
A6: The decomposition of algae, particularly cyanobacteria, is a significant contributor to DMTS formation in aquatic environments. [, ] Factors like increased temperature and high algal biomass density can significantly accelerate the decomposition process and, consequently, the production of DMTS, leading to unpleasant odor issues in water sources. []
Q7: Can dietary factors influence the levels of DMTS in animal products?
A7: Yes, studies show that feeding pigs a diet supplemented with Brussels sprouts, which are naturally rich in sulfur-containing compounds, significantly increases the concentration of dimethyl sulfide, dimethyl disulfide, and DMTS in their stomach contents and meat compared to pigs fed a control diet. [] This finding highlights the potential for dietary manipulation to influence the levels of these volatile sulfur compounds in animal products.
Q8: What is the chemical formula and molecular weight of DMTS?
A8: The chemical formula of DMTS is C2H6S3, and its molecular weight is 126.28 g/mol.
Q9: What is the primary chemical reaction involving DMTS in biological systems?
A9: DMTS acts as a sulfane sulfur donor, meaning it can transfer a sulfur atom (S) to other molecules. This property is crucial for its role in various biological processes, including the detoxification of cyanide. []
Q10: How does DMTS interact with cyanide?
A10: DMTS shows promise as a potential antidote for cyanide poisoning. [, ] It exhibits a high sulfur donor reactivity, facilitating the conversion of cyanide to the less toxic thiocyanate, even in the absence of the enzyme rhodanese, which is typically involved in this detoxification process. [] This sulfur-donating ability of DMTS makes it an attractive candidate for developing more effective cyanide antidotes.
Q11: How is DMTS typically measured in various samples?
A11: Several analytical techniques are used for the detection and quantification of DMTS, with gas chromatography-mass spectrometry (GC-MS) being the most common. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile compounds like DMTS from various matrices before GC-MS analysis. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)






![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)

